
JAK3 Inhibitor, Negative Control
Übersicht
Beschreibung
The compound “JAK3 Inhibitor, Negative Control” is a specific type of Janus kinase 3 inhibitor. Janus kinase 3 inhibitors are a class of immunomodulatory agents that inhibit the action of the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses, and Janus kinase 3 inhibitors are primarily used in the treatment of autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Janus kinase 3 inhibitors typically involves the construction of a pyrrolopyrimidine scaffold, which binds to the same region of the Janus kinases as purine of the ATP binds . Another ring system used in Janus kinase 3 inhibitor derivatives is 1H-pyrrolo[2,3-b]pyridine, which mimics the pyrrolopyrimidine scaffold . The synthetic routes often involve multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods for Janus kinase 3 inhibitors involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to produce the inhibitors on a commercial scale.
Analyse Chemischer Reaktionen
Pyrogallin: ATP-Competitive Inhibition
Chemical Interaction :
-
Forms hydrogen bonds with Glu903 and Leu905 in JAK3's ATP-binding pocket via its hydroxyl groups, mimicking ATP interactions .
-
Structural similarity to ATP enables competitive inhibition without covalent modification .
Functional Data :
Parameter | Value |
---|---|
IC₅₀ (JAK3) | Not explicitly quantified |
Selectivity | ATP-competitive, no JAK1/2 inhibition observed |
Cellular Impact | Reduces JAK3-mediated STAT phosphorylation in T-cells |
PRN371: Covalent Irreversible Inhibitor
Chemical Reaction :
-
Covalently binds to JAK3's Cys909 residue through a Michael addition reaction, irreversibly blocking ATP binding .
-
Pyrazolopyrimidine scaffold stabilizes interactions with Leu905 and Leu956 via hydrogen bonding .
Key Findings :
Parameter | Value |
---|---|
IC₅₀ (JAK3) | 0.1 nM (ATP = 1.43 μM) |
Selectivity | >920-fold over JAK1/2/TYK2 |
Cellular Impact | Suppresses STAT3/5 phosphorylation, induces apoptosis in NK/T-cell lymphoma |
Washout Assay :
-
Sustained inhibition of STAT5 phosphorylation for >4 hours post-washout, confirming irreversible binding .
EP009: Non-ATP-Competitive Inhibitor
Mechanism :
-
Inhibits JAK3 via a novel allosteric mechanism unrelated to ATP competition .
-
Cyclododecanone ring structure critical for activity; modifications at C2/C12 reduce efficacy .
Functional Data :
Parameter | Value |
---|---|
IC₅₀ (JAK3) | ~10–20 μM (cellular assay) |
Selectivity | No inhibition of JAK2 at 50 μM |
Cellular Impact | Reduces IL-2-dependent T-cell viability (LD₅₀ = 5.0 μM) |
Z583: Highly Selective Covalent Inhibitor
Chemical Reaction :
-
Irreversibly alkylates Cys909 via acrylamide warhead, confirmed by LC-MS/MS .
-
Stabilizes inactive JAK3 conformation through interactions with Leu828 and Val836 .
Key Findings :
Parameter | Value |
---|---|
IC₅₀ (JAK3) | 0.1 nM (1.43 μM ATP) |
Selectivity | >4,500-fold over JAK1/2 |
In Vivo Efficacy | 3 mg/kg (oral) blocks RA inflammation in mice |
Cytokine Specificity :
Natural Product Inhibitors
Identified Compounds :
-
Cryptotanshinone , Icaritin , and Indirubin inhibit JAK3 (IC₅₀ < 10 μM) via ATP-competitive mechanisms .
-
Molecular docking shows interactions with JAK3’s hinge region (e.g., Leu905, Val836) .
Functional Validation :
Tofacitinib (Pan-JAK Control)
Role as Comparator :
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
JAK3 inhibitors have shown promise in treating autoimmune diseases by selectively targeting pathways that contribute to inflammation without broadly suppressing the immune system. For instance, Z583, a selective JAK3 inhibitor, demonstrated significant efficacy in reducing inflammatory responses in rheumatoid arthritis models while sparing hematopoiesis .
Case Study: Rheumatoid Arthritis
- Study Design : Animal models were treated with Z583.
- Findings : The treatment resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores for arthritis .
Cancer Immunotherapy
Recent studies indicate that low-dose JAK3 inhibitors can enhance T-cell responses against tumors. A study using PF-06651600 (a JAK3 inhibitor) revealed that chronic low-dose administration improved T-cell immunity and reduced tumor burden in mouse models of solid tumors .
Case Study: Solid Tumors
- Study Design : Mice were treated with low-dose PF-06651600 alongside vaccine strategies.
- Findings : There was a significant decrease in tumor load compared to controls, highlighting the potential for combining JAK3 inhibition with immunotherapy .
Glioblastoma Multiforme (GBM)
JAK3 inhibitors have also been investigated for their effects on GBM. Research indicated that these inhibitors could effectively block GBM cell proliferation and promote differentiation into neuronal cells, thereby reducing tumor stemness characteristics .
Case Study: GBM Treatment
- Study Design : U87 and U251 GBM cell lines were treated with JAK3 inhibitors.
- Findings : The treatment led to a marked reduction in neurosphere formation and cell growth, suggesting therapeutic potential for GBM management .
Comparative Efficacy of JAK3 Inhibitors
A comparative analysis of various JAK3 inhibitors highlights their selectivity and potency:
Inhibitor | IC50 (nM) | Selectivity | Application Area |
---|---|---|---|
Z583 | 0.1 | >100-fold over other JAKs | Autoimmune diseases |
PF-06651600 | 1.5 | Specific to JAK3 | Cancer immunotherapy |
WHI-P258 | >300 | Negative control | Research control |
Wirkmechanismus
Janus kinase 3 inhibitors work by inhibiting the action of the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway . Janus kinase 3 is required for signaling by cytokines through the common gamma chain of the interleukin receptors for interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21 . This signaling process leads to the phosphorylation and dimerization of the adaptor proteins STAT, which then translocate into the nucleus to modulate gene transcription . By selectively inhibiting Janus kinase 3, downward signaling can be blocked, making it a powerful immunosuppressant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Janus kinase 3 inhibitors include:
Tofacitinib: A Janus kinase 1/Janus kinase 3 dual inhibitor.
Ruxolitinib: A Janus kinase 1/Janus kinase 2 inhibitor.
Baricitinib: A Janus kinase 1/Janus kinase 2 inhibitor.
Upadacitinib: A Janus kinase 1 inhibitor.
Uniqueness
The uniqueness of Janus kinase 3 inhibitors lies in their selective targeting of Janus kinase 3, which is predominantly expressed in the hematopoietic system and is crucial for the development and function of immune cells . This selective inhibition allows for targeted immunosuppression with potentially fewer side effects compared to non-selective Janus kinase inhibitors .
Biologische Aktivität
Janus kinase 3 (JAK3) is a critical component of the JAK/STAT signaling pathway, primarily involved in immune regulation and hematopoiesis. The biological activity of JAK3 inhibitors, including negative controls, is essential for understanding their therapeutic potential and specificity. This article reviews the biological activity of JAK3 inhibitors, particularly focusing on their mechanisms, efficacy, and implications in various diseases.
Overview of JAK3 and Its Role
JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through several interleukin (IL) receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These receptors utilize the common gamma chain (γc) for signal transduction. The absence of JAK3 leads to severe combined immunodeficiency due to impaired lymphocyte development .
JAK3 inhibitors function by blocking the phosphorylation activity of the JAK family kinases, thereby preventing the activation of downstream STAT proteins. This inhibition can lead to reduced proliferation and survival of immune cells that rely on JAK3-mediated signaling. For instance, PRN371 has demonstrated potent inhibition of JAK3 activity with an IC50 value of 99 nM against IL-2-stimulated signaling in human peripheral blood mononuclear cells (PBMCs) .
Case Study 1: Cancer
In glioblastoma models, selective JAK3 inhibitors like WHI-P131 and PF-956980 have shown significant inhibition of cell proliferation without inducing cell death. After 48 hours of treatment, metabolic assays indicated that treated cells maintained metabolic fitness comparable to untreated controls . This suggests that the observed effects are due to direct inhibition of proliferation rather than cytotoxicity.
Inhibitor | IC50 (nM) | Cell Line | Effect on Proliferation |
---|---|---|---|
PRN371 | 99 | PBMCs | Significant inhibition |
WHI-P131 | - | U87 Glioblastoma | Significant inhibition |
PF-956980 | - | U251 Glioblastoma | Significant inhibition |
Case Study 2: Autoimmune Disorders
In models of rheumatoid arthritis, JAK3 inhibitors have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and IL-17. This mechanism is crucial for managing autoimmune conditions where excessive immune activation leads to tissue damage .
Specificity and Selectivity
The specificity of JAK3 inhibitors is vital for minimizing off-target effects. For example, PF-956980 exhibits nanomolar potency exclusively against JAK3 while showing minimal activity against other kinases, making it a valuable candidate for therapeutic applications . In contrast, compounds like tofacitinib inhibit multiple JAK family members indiscriminately, which may lead to broader side effects .
Research Findings on Negative Controls
Negative controls in studies involving JAK3 inhibitors are essential for establishing baseline activity and assessing the specificity of the inhibitors. These controls often include vehicle treatments or non-selective kinase inhibitors that do not target JAK3 specifically. The results from these controls help validate the efficacy observed with selective JAK3 inhibitors.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDRXNJUOHNEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.